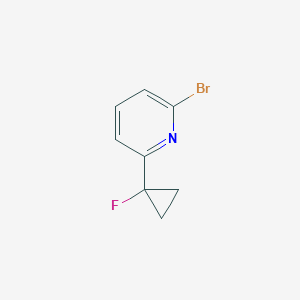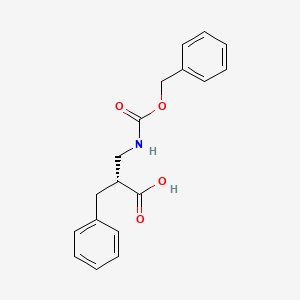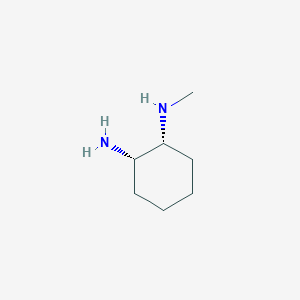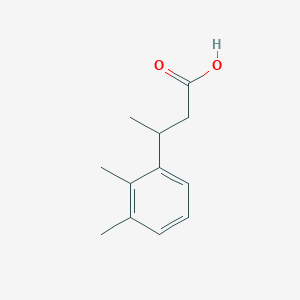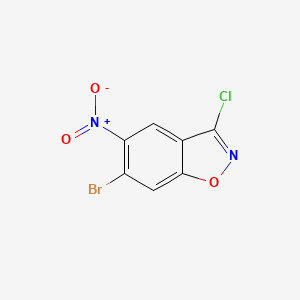
6-Bromo-3-chloro-5-nitro-1,2-benzoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-3-chloro-5-nitro-1,2-benzoxazole is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are bicyclic compounds consisting of a benzene ring fused to an oxazole ring. This particular compound is characterized by the presence of bromine, chlorine, and nitro substituents on the benzoxazole ring, which can significantly influence its chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-chloro-5-nitro-1,2-benzoxazole typically involves the cyclization of appropriately substituted 2-aminophenol derivatives. One common method involves the reaction of 2-aminophenol with bromine, chlorine, and nitro-substituted benzaldehydes under acidic conditions to form the desired benzoxazole derivative . The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid, and the reaction mixture is heated to facilitate cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can improve the sustainability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-3-chloro-5-nitro-1,2-benzoxazole can undergo various chemical reactions, including:
Nucleophilic substitution: The presence of electron-withdrawing groups (bromine, chlorine, and nitro) makes the compound susceptible to nucleophilic attack, leading to substitution reactions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.
Oxidation: The compound can undergo oxidation reactions, particularly at the benzene ring, to form quinone derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Nucleophilic substitution: Substituted benzoxazole derivatives with various nucleophiles.
Reduction: 6-Bromo-3-chloro-5-amino-1,2-benzoxazole.
Oxidation: Quinone derivatives of benzoxazole.
Applications De Recherche Scientifique
6-Bromo-3-chloro-5-nitro-1,2-benzoxazole has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 6-Bromo-3-chloro-5-nitro-1,2-benzoxazole is primarily related to its ability to interact with biological macromolecules. The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA and proteins, leading to cytotoxic effects. Additionally, the halogen substituents can enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Chloro-6-nitro-1,3-benzoxazol-2(3H)-one
- 5,6-Dichloro-1,3-benzoxazol-2(3H)-one
- 7-Bromo-5-chloro-2-(2-chlorophenyl)-1,3-benzoxazole
Uniqueness
6-Bromo-3-chloro-5-nitro-1,2-benzoxazole is unique due to the specific combination of bromine, chlorine, and nitro substituents on the benzoxazole ring. This combination imparts distinct chemical reactivity and biological activity compared to other benzoxazole derivatives. The presence of multiple electron-withdrawing groups can enhance the compound’s electrophilicity and its potential as a pharmacophore in drug discovery .
Propriétés
Formule moléculaire |
C7H2BrClN2O3 |
|---|---|
Poids moléculaire |
277.46 g/mol |
Nom IUPAC |
6-bromo-3-chloro-5-nitro-1,2-benzoxazole |
InChI |
InChI=1S/C7H2BrClN2O3/c8-4-2-6-3(7(9)10-14-6)1-5(4)11(12)13/h1-2H |
Clé InChI |
KOMSVSBKPOGXEE-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C(=CC(=C1[N+](=O)[O-])Br)ON=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


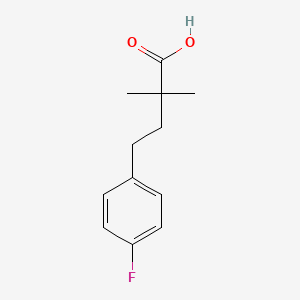

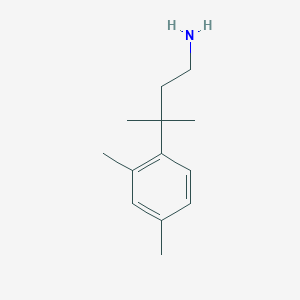
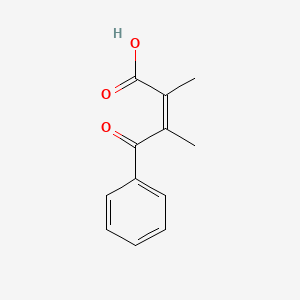
![3-oxo-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid](/img/structure/B13519909.png)
![2-(1-{bicyclo[2.2.1]heptan-2-yl}-N-methylformamido)acetic acid](/img/structure/B13519911.png)
![1-Azatricyclo[3.3.1.1,3,7]decan-2-ol hydrochloride](/img/structure/B13519913.png)
